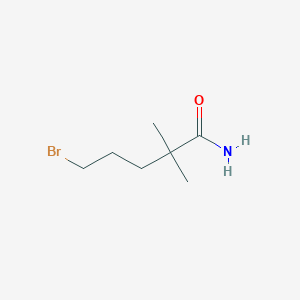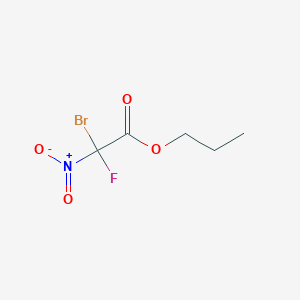![molecular formula C12H16N4O2 B14308092 Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate CAS No. 112915-60-3](/img/structure/B14308092.png)
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound includes a pyrazolo[4,3-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolo[4,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar core structure but different substitution patterns.
2H-pyrazolo[3,4-b]pyridine: Isomeric form with different tautomeric structure.
Pyrazolo[3,4-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate ester group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
112915-60-3 |
|---|---|
Formule moléculaire |
C12H16N4O2 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
ethyl 4-(1H-pyrazolo[4,3-b]pyridin-7-ylamino)butanoate |
InChI |
InChI=1S/C12H16N4O2/c1-2-18-11(17)4-3-6-13-9-5-7-14-10-8-15-16-12(9)10/h5,7-8H,2-4,6H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
ZDHKZIGTKKSRDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNC1=C2C(=NC=C1)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
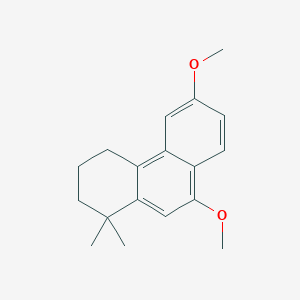
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
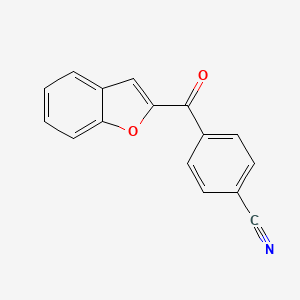
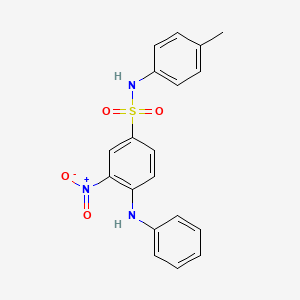
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
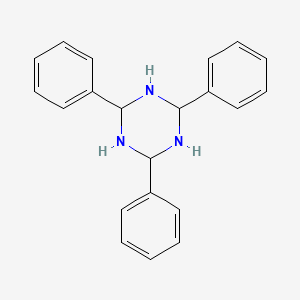
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)

